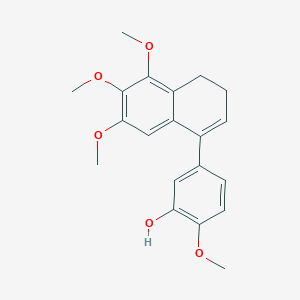
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is an organic compound characterized by its complex structure, which includes methoxy and trimethoxy groups attached to a dihydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydronaphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Phenol functionalization: The phenol group can be introduced via electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Materials Science: This compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
作用機序
The mechanism of action of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: This compound shares the trimethoxyphenyl group and is used in the synthesis of various pharmaceuticals.
5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-chromen-4-one: Another compound with similar methoxy substitutions, used in medicinal chemistry.
Uniqueness
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity compared to other trimethoxy-substituted compounds.
特性
CAS番号 |
917591-61-8 |
|---|---|
分子式 |
C20H22O5 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C20H22O5/c1-22-17-9-8-12(10-16(17)21)13-6-5-7-14-15(13)11-18(23-2)20(25-4)19(14)24-3/h6,8-11,21H,5,7H2,1-4H3 |
InChIキー |
DCSQMMULZSZITH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CCCC3=C(C(=C(C=C32)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
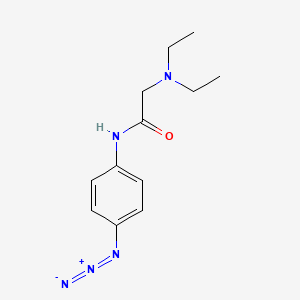
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)
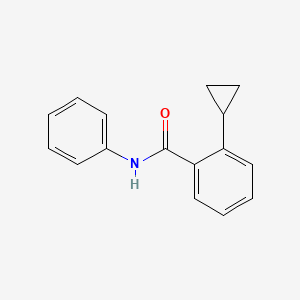
![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
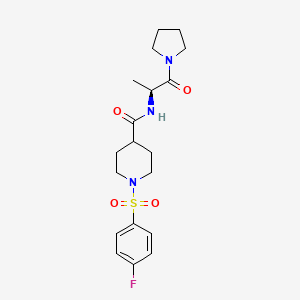
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
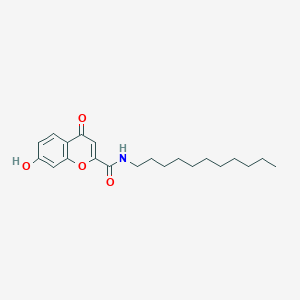

![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
